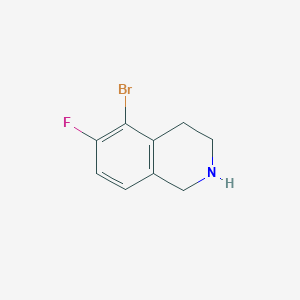

5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline

説明

特性

IUPAC Name |

5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN/c10-9-7-3-4-12-5-6(7)1-2-8(9)11/h1-2,12H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFMOLAJRHPDHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline typically involves the bromination and fluorination of the tetrahydroisoquinoline core. One common method involves the reaction of 5-bromo-1,2,3,4-tetrahydroisoquinoline with a fluorinating agent such as Selectfluor under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes using automated reactors. The use of continuous flow chemistry techniques can enhance the efficiency and safety of the production process. The reaction conditions are optimized to achieve high yields and purity of the final product .

化学反応の分析

Types of Reactions:

Substitution Reactions: 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, which may have different biological activities.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with altered chemical properties.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed:

- Substituted isoquinolines with various functional groups.

- Oxidized derivatives like quinolines.

- Reduced derivatives like dihydroisoquinolines .

科学的研究の応用

Chemistry: 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel compounds with potential therapeutic applications .

Biology: In biological research, this compound is studied for its interactions with biological targets such as enzymes and receptors. It is used in structure-activity relationship (SAR) studies to understand the effects of structural modifications on biological activity .

Medicine: The compound is investigated for its potential as a lead compound in drug discovery. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various industrial applications .

作用機序

The mechanism of action of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

類似化合物との比較

Key Observations :

- Halogen Position : Swapping Br and F positions (e.g., 5-Bromo-6-fluoro vs. 6-Bromo-5-fluoro) may influence electronic distribution and binding affinity in biological targets .

- Functional Group Effects : Replacing F with OCH₃ or CH₃ alters polarity and steric hindrance, impacting solubility and reactivity .

- Salt Forms : Hydrochloride derivatives (e.g., 5-Bromo-6-methyl) offer improved stability and solubility for pharmaceutical applications .

Brominated Tetrahydroisoquinolines with Varied Substitution Patterns

Similarity Score* : Calculated based on structural alignment with the target compound (5-Bromo-6-fluoro derivative) .

Key Observations :

- Monosubstituted Derivatives: Compounds like 5-Bromo-1,2,3,4-tetrahydroisoquinoline (CAS: 81237-69-6) lack additional functional groups, limiting their utility in complex synthetic pathways .

- Biological Relevance: Dual-substituted analogs (e.g., 5-Bromo-6-fluoro) may exhibit enhanced bioactivity compared to monosubstituted derivatives, as seen in related compounds like CKD712, where dihydroxy and naphthylmethyl groups promote VEGF-mediated wound healing .

Nitro-Substituted and Polyhalogenated Analogs

- 6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline (CID: 84693242): Structural isomer of the target compound; nitro or polyhalogenation may complicate synthetic scalability .

生物活性

5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of bromine and fluorine substituents on the tetrahydroisoquinoline framework. It plays a crucial role in various biochemical reactions and interacts with several enzymes and proteins. Notably, it has been shown to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine biosynthesis, thereby affecting neurotransmitter levels.

Table 1: Key Biochemical Interactions

| Target Molecule | Interaction Type | Effect |

|---|---|---|

| Phenylethanolamine N-methyltransferase (PNMT) | Inhibition | Reduced catecholamine synthesis |

| MAPK/ERK signaling pathway | Modulation | Influences cell proliferation |

Cellular Effects

The compound significantly influences cellular processes by modulating signaling pathways and gene expression. For instance, it affects the MAPK/ERK pathway, which is essential for cell growth and differentiation. This modulation can lead to various outcomes depending on the cell type and context.

The biological activity of this compound involves its interaction with specific molecular targets. It can act as either an inhibitor or activator of enzymes and receptors:

- Inhibition of Enzymes : The compound's interaction with PNMT inhibits catecholamine production, which can have implications for conditions like hypertension and anxiety.

- Modulation of Receptors : It may influence receptor activity related to neurotransmitter signaling pathways, potentially affecting mood and cognitive functions.

Research Findings and Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic areas:

- Anti-inflammatory Activity : Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. In animal models, administration led to a significant reduction in inflammatory markers .

- Anticancer Potential : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, it has shown efficacy against human breast cancer cells by modulating apoptotic pathways .

- Metabolic Effects : A study investigating its effects on lipid metabolism found that this compound significantly suppressed triglyceride synthesis in mouse models when administered at low doses (e.g., 3 mg/kg) during oral lipid tolerance tests .

Table 2: Summary of Biological Activities

Q & A

Q. What are the optimized synthetic routes for 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential halogenation. Bromination at position 5 can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄, followed by fluorination at position 6 using diethylaminosulfur trifluoride (DAST) or Selectfluor.

- Key Variables : Temperature control (0–5°C for fluorination), solvent polarity, and stoichiometric ratios. For example, excess DAST may lead to over-fluorination byproducts .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity (>95% by HPLC). Confirm regioselectivity via ¹H/¹³C NMR .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and tetrahydroisoquinoline backbone (δ 2.5–4.0 ppm). Fluorine coupling (³JHF) confirms position 6 .

- LC-MS : Verify molecular ion peak [M+H]⁺ at m/z 258.0 (C₉H₈BrF₂N⁺) .

- Elemental Analysis : Match calculated vs. observed C, H, N, Br, F percentages (±0.3% tolerance) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Avoid aqueous or protic solvents (risk of hydrolysis at the C-F bond). Monitor stability via periodic TLC/HPLC .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Buchwald-Hartwig Amination : The bromine at position 5 acts as a better leaving group than fluorine. Use Pd(dba)₂/XPhos catalyst with aryl amines (80–100°C, toluene) for C-N bond formation.

- Suzuki-Miyaura Coupling : Fluorine’s electron-withdrawing effect deactivates position 6, directing coupling to position 5. Optimize with Pd(OAc)₂/SPhos and boronic acids (K₂CO₃, DMF/H₂O) .

- Contradictions : Conflicting reports on fluorine’s role in directing meta vs. para substitution require DFT calculations (e.g., Gaussian 16) to map electron density .

Q. What strategies resolve contradictions in reported biological activity data for halogenated tetrahydroisoquinolines?

- Methodological Answer :

- Assay Variability : Standardize cell-based assays (e.g., IC₅₀ in HEK293 vs. HeLa) and control for solvent effects (DMSO ≤0.1%).

- Structural Analogues : Compare 5-Bromo-6-fluoro derivatives with 8-Bromo-5-fluoro isomers () to assess positional halogen impact on target binding (e.g., kinase inhibition).

- Meta-Analysis : Use tools like RevMan to reconcile discrepancies in antimicrobial efficacy (e.g., MIC values) across studies .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : SwissADME calculates LogP (~2.5) and bioavailability (%ABS >70%). Fluorine enhances metabolic stability by reducing CYP450 oxidation.

- Molecular Docking (AutoDock Vina) : Simulate binding to dopamine D₂ receptors (PDB: 6CM4). Bromine’s hydrophobicity may improve affinity, while fluorine’s electronegativity fine-tunes selectivity .

Q. What experimental designs address low yields in large-scale synthesis of this compound?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., dihalogenation) by precise residence time control.

- Catalyst Screening : Test Pd/C vs. Ni-based catalysts for hydrogenation steps (reduces tetrahydroisoquinoline backbone).

- Scale-Up Challenges : Pilot batches (10–100 g) often show 10–15% yield drops vs. small-scale due to heat transfer inefficiencies. Mitigate with microwave-assisted synthesis .

Data Contradiction Analysis

Q. Why do some studies report divergent regioselectivity in halogenation of tetrahydroisoquinolines?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。